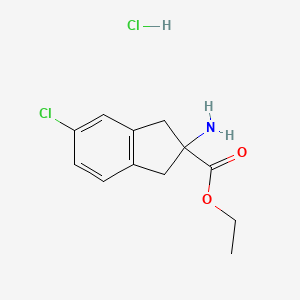

![molecular formula C13H9F2N3 B2356626 6-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile CAS No. 1275036-85-5](/img/structure/B2356626.png)

6-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

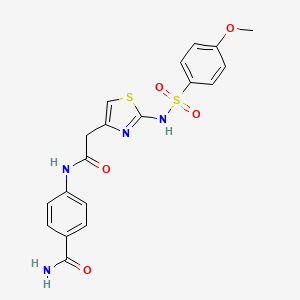

“6-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile” is a chemical compound with the CAS Number: 1275036-85-5 . It has a molecular weight of 245.23 and its IUPAC name is 6-[(2,4-difluorobenzyl)amino]nicotinonitrile .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H9F2N3/c14-11-3-2-10(12(15)5-11)8-18-13-4-1-9(6-16)7-17-13/h1-5,7H,8H2,(H,17,18) . This code represents the molecular structure of the compound, indicating it has 13 carbon atoms, 9 hydrogen atoms, 2 fluorine atoms, and 3 nitrogen atoms .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Chemical Transformations and Synthesis

6-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile and its derivatives are extensively studied in the field of chemical synthesis. For example, Ibrahim and El-Gohary (2016) explored the reactivity of similar carbonitriles towards nucleophilic reagents, leading to a variety of heterocyclic systems, which are crucial in synthetic chemistry (Ibrahim & El-Gohary, 2016). Additionally, Elziaty et al. (2018) utilized an enaminonitrile derivative for synthesizing a range of bioactive heterocycles, highlighting the compound's potential in creating medically relevant structures (Elziaty, Bassioni, Hassan, & Derbala, 2018).

Photopolymerization Processes

The derivatives of pyridine-3-carbonitrile have shown promising applications in photopolymerization. Ortyl et al. (2019) studied the use of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives as fluorescent sensors in monitoring photopolymerization processes, demonstrating their high sensitivity and efficiency in this domain (Ortyl, Fiedor, Chachaj-Brekiesz, Pilch, Hola, & Galek, 2019).

Neurotropic Activity

In the pharmaceutical sciences, derivatives of this compound have been studied for their neurotropic properties. Paronikyan et al. (2016) synthesized diamino derivatives of pyrano[3,4-c]pyridines, which were found to possess neurotropic properties, indicating potential applications in neurological drug development (Paronikyan, Dashyan, Dzhagatspanyan, Paronikyan, Nazaryan, Akopyan, Minasyan, Ayvazyan, Tamazyan, & Babaev, 2016).

Safety and Hazards

Mechanism of Action

Target of Action

It is known to be a key intermediate in the synthesis of dolutegravir , an antiretroviral medication used to treat HIV .

Mode of Action

It’s known that dolutegravir, the drug for which this compound is a key intermediate, inhibits hiv integrase, an enzyme that integrates the viral genome into the host cell dna .

Biochemical Pathways

As a key intermediate in the synthesis of dolutegravir, it contributes to the inhibition of the hiv integrase enzyme, thereby preventing the replication of the virus .

Pharmacokinetics

As a key intermediate in the synthesis of dolutegravir, its properties would significantly influence the pharmacokinetics of the final drug .

Result of Action

As a key intermediate in the synthesis of dolutegravir, it contributes to the overall effect of inhibiting hiv replication .

Action Environment

Like all chemical compounds, its stability, efficacy, and action would be expected to be influenced by factors such as temperature, ph, and the presence of other chemicals .

properties

IUPAC Name |

6-[(2,4-difluorophenyl)methylamino]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2N3/c14-11-3-2-10(12(15)5-11)8-18-13-4-1-9(6-16)7-17-13/h1-5,7H,8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMFZGRZZHJMFNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CNC2=NC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2356543.png)

![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dimethylphenyl)methanone](/img/structure/B2356545.png)

![Tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)methyl]carbamate](/img/structure/B2356547.png)

![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2356553.png)

![3-(Tert-butyl)-6-((((4-methoxyphenyl)amino)thioxomethyl)amino)-1-methylindeno[2,3-D]pyrazol-4-one](/img/structure/B2356554.png)

![N-(3,4-dimethoxyphenyl)-2-[8-(4-methoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2356560.png)